

Application Note: Global Proteomics to Identify Off-Targets of a CDK2 Degradar

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Compound of Interest

Compound Name: CDK2 degrader 1

Cat. No.: B15541063

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Audience: Researchers, scientists, and drug development professionals.

Introduction

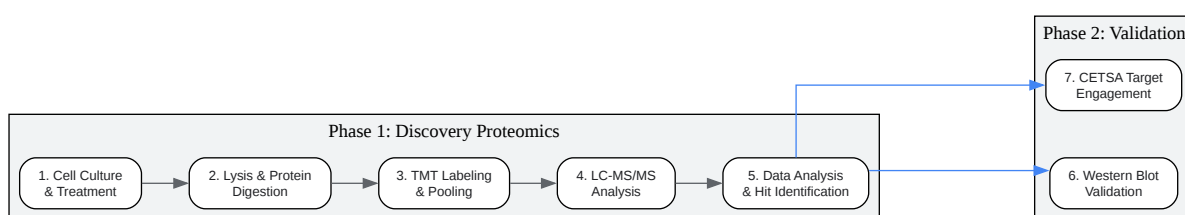
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1-S phase transition of the cell cycle.[3][4][5] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3][4]

While CDK2-targeting PROTACs (degraders) are designed for high specificity, ensuring their selectivity across the entire proteome is a critical step in preclinical development to minimize potential toxicity and off-target effects.[6] Unintended degradation of other proteins can occur if the degrader's components have affinities for other proteins.[7]

This application note provides a detailed protocol for using unbiased, mass spectrometry (MS)-based global proteomics to identify and quantify the on-target and off-target effects of a CDK2 degrader.[7] The cornerstone of this workflow is the use of Tandem Mass Tag (TMT) labeling for robust multiplexed quantification of protein abundance changes across different treatment conditions.[8][9] Additionally, we describe protocols for orthogonal validation of potential off-targets using Western Blotting and confirmation of target engagement using the Cellular Thermal Shift Assay (CETSA).[7][10]

Overall Experimental Workflow

The comprehensive workflow for identifying off-targets begins with treating a relevant cell line with the CDK2 degrader and appropriate controls. A global proteomics analysis is then performed to identify proteins with altered abundance. Hits are subsequently validated using orthogonal methods.



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Caption: High-level workflow for off-target identification.

Experimental Protocols

Protocol 1: Global Quantitative Proteomics

This protocol outlines the core steps from cell treatment to data analysis for identifying proteins affected by the CDK2 degrader.

1.1. Cell Culture and Treatment

- Culture a suitable human cell line (e.g., HeLa or a cancer cell line with CDK2 dependency) to ~70-80% confluency.^[7]
- Prepare the following treatment groups in biological triplicate:

- Vehicle Control (e.g., 0.1% DMSO)
- CDK2 Degradar (e.g., 100 nM)
- Negative Control Degradar (e.g., 100 nM of an epimer that does not bind the E3 ligase).[\[7\]](#)
- Treat cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.

1.2. Protein Extraction, Reduction, Alkylation, and Digestion

- Harvest and wash cells with ice-cold PBS.
- Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.[\[11\]](#)
- Determine protein concentration using a BCA assay.[\[12\]](#)
- Transfer 100 µg of protein from each sample to a new tube.
- Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate at 37°C for 1 hour.[\[11\]](#)
- Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[\[11\]](#)
- Dilute the urea concentration to <2 M with 100 mM TEAB (triethylammonium bicarbonate).
- Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[\[11\]](#)
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

1.3. Tandem Mass Tag (TMT) Labeling

- Resuspend the desalted peptides in 100 mM TEAB.

- Add the appropriate TMTpro reagent (dissolved in anhydrous acetonitrile) to each peptide sample.[\[11\]](#)
- Incubate for 1 hour at room temperature.[\[11\]](#)
- Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.[\[11\]](#)
- Combine all labeled samples into a single tube, desalt again, and dry under vacuum.[\[8\]](#)

1.4. LC-MS/MS Analysis

- Resuspend the pooled, labeled peptides in a suitable buffer for liquid chromatography.
- Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.[\[8\]](#)[\[9\]](#)
- The MS method should be configured to acquire MS1 spectra for precursor ions followed by higher-energy collisional dissociation (HCD) MS2 scans for both peptide identification and TMT reporter ion quantification.

1.5. Data Analysis

- Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
- Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).
- Quantify the TMT reporter ion intensities to determine relative protein abundance across samples.
- Identify potential off-targets as proteins that show a significant and dose-dependent decrease in abundance in the CDK2 degrader-treated samples compared to controls.[\[9\]](#)

Protocol 2: Western Blot Validation

This method is used to confirm the degradation of specific proteins identified in the proteomics screen.[\[7\]](#)

- Prepare cell lysates from cells treated as described in section 1.1.
- Determine protein concentration and normalize all samples.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[\[13\]](#)
- Transfer proteins to a PVDF membrane.[\[10\]](#)
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[\[13\]](#)
- Incubate the membrane overnight at 4°C with a validated primary antibody against the protein of interest (e.g., anti-CDK2, anti-potential off-target).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[13\]](#)
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct physical interaction (target engagement) between the degrader and a potential off-target protein in a cellular context.[\[10\]](#)[\[14\]](#) The principle is that ligand binding stabilizes a protein against thermal denaturation.[\[10\]](#)

- Culture and treat intact cells with the vehicle or CDK2 degrader for a short period (e.g., 1-2 hours).
- Harvest the cells and resuspend them in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.[\[10\]](#)
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[\[14\]](#)
- Lyse the cells by freeze-thaw cycles.

- Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
- Collect the supernatant and analyze the amount of soluble protein remaining at each temperature using Western Blotting as described in Protocol 2.
- A positive thermal shift (more protein remaining soluble at higher temperatures) in the degrader-treated sample indicates target engagement.[\[10\]](#)

Data Presentation

Quantitative data from the proteomics experiment should be summarized to clearly present the findings.

Table 1: Illustrative Global Proteomics Results for CDK2 Degradation Treatment

Protein	Gene Name	Log2 Fold Change (Degradar vs. Vehicle)	p-value	Annotation
CDK2	CDK2	-3.15	1.2e-8	On-Target
Cyclin E1	CCNE1	-0.11	0.85	Downstream effector (no change)
CDK1	CDK1	-0.25	0.62	Homologous kinase (no change)
CDK4	CDK4	-0.08	0.91	Homologous kinase (no change)
BRD4	BRD4	-2.89	5.5e-7	Potential Off-Target
ZFP91	ZFP91	-2.54	9.1e-6	Potential Off-Target
GAPDH	GAPDH	0.05	0.95	Housekeeping control
ACTB	ACTB	-0.02	0.98	Housekeeping control

Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates

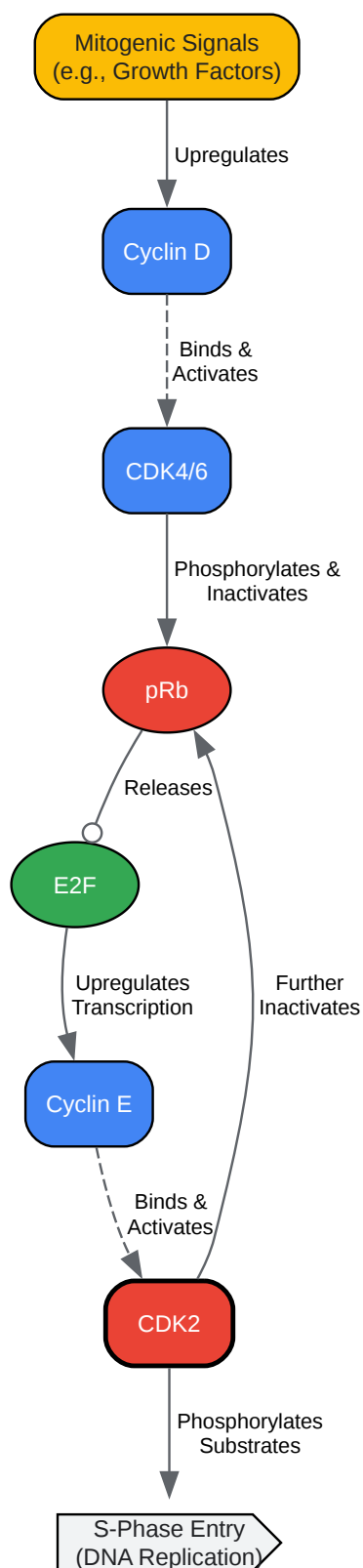
potential
degradation.

Table 2: Illustrative CETSA Validation Results

Protein Target	Treatment	Melting Temp (Tm)	Thermal Shift (ΔTm)	Interpretation
CDK2	Vehicle	48.5°C	-	Baseline
CDK2	Degrader	53.2°C	+4.7°C	Target Engagement Confirmed
BRD4	Vehicle	51.0°C	-	Baseline
BRD4	Degrader	54.1°C	+3.1°C	Off-Target Engagement Confirmed
GAPDH	Vehicle	62.1°C	-	Baseline
GAPDH	Degrader	62.3°C	+0.2°C	No Engagement

Signaling Pathway Visualization

Understanding the target's primary pathway is crucial for interpreting downstream effects versus direct off-target effects. CDK2 is a key regulator of the cell cycle, primarily driving the transition from the G1 to the S phase.



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